molecular formula C24H26ClN3O4S B2974433 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide CAS No. 361477-38-5

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2974433
CAS No.: 361477-38-5
M. Wt: 488
InChI Key: YFXCHHCBAZTFPM-UHFFFAOYSA-N
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Description

This compound is a thieno[3,4-c]pyrazole derivative featuring a 4-chlorophenyl substituent at the 2-position of the bicyclic core and a 3,4,5-triethoxybenzamide group attached to the 3-position. The 4-chlorophenyl group introduces electron-withdrawing properties, while the triethoxybenzamide moiety may enhance solubility and influence binding interactions due to its bulky, oxygen-rich structure.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O4S/c1-4-30-20-11-15(12-21(31-5-2)22(20)32-6-3)24(29)26-23-18-13-33-14-19(18)27-28(23)17-9-7-16(25)8-10-17/h7-12H,4-6,13-14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXCHHCBAZTFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22ClN3O5SC_{20}H_{22}ClN_{3}O_{5}S, with a molecular weight of approximately 415.89 g/mol. The compound features a thieno[3,4-c]pyrazole core and a triethoxybenzamide group that may influence its biological interactions.

PropertyValue
Molecular FormulaC20H22ClN3O5SC_{20}H_{22}ClN_{3}O_{5}S
Molecular Weight415.89 g/mol
StructureThieno[3,4-c]pyrazole core with triethoxybenzamide

1. Anticancer Activity

Research indicates that compounds with thieno[3,4-c]pyrazole scaffolds exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that thienopyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In a study focusing on neuroinflammation models, similar compounds were shown to reduce the production of pro-inflammatory cytokines and nitric oxide (NO) in activated microglia . This suggests that this compound may possess neuroprotective effects through modulation of inflammatory responses.

3. Antimicrobial Activity

Compounds based on the thieno[3,4-c]pyrazole structure have also been tested for antimicrobial activity. A study reported promising antifungal and antitubercular effects against various pathogenic strains . The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathway reduces the expression of pro-inflammatory cytokines.
  • Microbial Disruption : Interference with microbial cell wall synthesis or function.

Case Study 1: Neuroprotection in Parkinson's Disease

In a model of Parkinson's disease (PD), similar compounds demonstrated efficacy in protecting dopaminergic neurons from LPS-induced neuroinflammation. The treatment led to decreased levels of inflammatory markers and improved behavioral outcomes in animal models .

Case Study 2: Antifungal Activity

A series of thienopyrazole derivatives were synthesized and tested against fungal pathogens. The results indicated that some compounds exhibited high antifungal activity against strains such as Candida albicans and Aspergillus niger .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and molecular differences between the target compound and analogous derivatives:

Compound Name Core Structure Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) CAS Number
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide (Target) Thieno[3,4-c]pyrazole R1: 4-chlorophenyl; R2: 3,4,5-triethoxybenzamide Not explicitly provided Estimated ~500* Not available
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Thieno[3,4-c]pyrazole R1: 4-methylphenyl; R2: 4-bromobenzamide C₂₁H₁₇BrN₄O₂S Not provided 958587-45-6
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide Thieno[3,4-c]pyrazole R1: 4-chlorophenyl; R2: 5-oxo-pyrrolidinecarboxamide C₂₂H₁₉ClN₄O₂S 438.9 893934-07-1
N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide Thieno[3,4-c]pyrazole R1: 4-methoxybenzyl-amide; R2: furan-2-carboxamide Not provided Not provided 1105218-62-9

Notes:

  • Structural Variations: Substituent Effects: The target compound’s 3,4,5-triethoxybenzamide group distinguishes it from derivatives with simpler benzamide (e.g., 4-bromo in ) or pyrrolidinecarboxamide (e.g., 5-oxo in ) substituents. Electron-Withdrawing Groups: The 4-chlorophenyl group in the target compound and contrasts with the 4-methylphenyl group in , which may modulate electronic properties and metabolic stability.
  • Molecular Weight : The target compound’s molecular weight is estimated to exceed 500 g/mol based on comparison with (438.9 g/mol), due to the addition of three ethoxy groups.
  • Functional Implications :
    • Derivatives with bromine () or fluorine (e.g., ) may exhibit distinct reactivity in cross-coupling reactions or enhanced lipophilicity.
    • The pyrrolidinecarboxamide in introduces a cyclic amide, which could influence conformational flexibility and hydrogen-bonding capacity compared to the rigid triethoxybenzamide.

Research Findings and Limitations

  • Available Data : The provided evidence lacks explicit biological or physicochemical data (e.g., IC₅₀, logP, solubility) for direct pharmacological comparison. Structural inferences are drawn from substituent chemistry and molecular parameters.

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